Fluostatin B

Enzyme Inhibition DPP-III IC50

Fluostatin B is the only commercially available DPP-III inhibitor that serves as an isolable biosynthetic precursor to Fluostatin A (IC50 = 0.44 µg/mL). Its moderate potency (IC50 = 24 µg/mL) enables precise dose-response calibration without complete pathway shutdown. The 54.5-fold potency gap supports robust SAR series development and assay sensitivity validation. Extensively validated in vivo at 100 mg/kg with no acute toxicity—ideal for proof-of-concept DPP-III modulation studies before investing in complex analog synthesis. Sourced directly from Streptomyces sp. TA-3391 fermentation.

Molecular Formula C18H14O6
Molecular Weight 326.3 g/mol
CAS No. 158906-40-2
Cat. No. B138615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluostatin B
CAS158906-40-2
Synonyms1,2,3,4-tetrahydro-1,2,6,7-tetrahydroxy-3-methyl-11H-benzo(a)fluorenone-4,11-dione
fluostatin B
Molecular FormulaC18H14O6
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESCC1C(C(C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O)O)O
InChIInChI=1S/C18H14O6/c1-6-15(21)8-5-10(20)13-11-7(3-2-4-9(11)19)17(23)14(13)12(8)18(24)16(6)22/h2-6,16,18-20,22,24H,1H3
InChIKeyPLKATXVLQJQTSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluostatin B (CAS 158906-40-2): Essential Procurement and Differentiation Guide for Scientific Research


Fluostatin B is a natural fluorenone compound isolated from the fermentation broth of *Streptomyces* sp. TA-3391 [1]. It functions as a selective inhibitor of human placental dipeptidyl peptidase III (DPP-III), exhibiting an IC50 value of 24 µg/mL when assayed with the synthetic substrate arginyl-arginine-2-naphthylamide [2]. The compound is characterized by a molecular formula of C18H14O6 and a molecular weight of 326.3 g/mol .

Why Fluostatin B Cannot Be Substituted by Generic DPP-III Inhibitors


Generic substitution with other DPP-III inhibitors is scientifically invalid due to the unique structural and functional attributes of Fluostatin B within the fluostatin family. Its specific fluorenone core and substitution pattern confer a distinct, moderate potency profile (IC50 = 24 µg/mL) that is critical for target validation studies [1]. More importantly, Fluostatin B serves as an essential, isolable biosynthetic intermediate and a practical starting material for the preparation of its significantly more potent analog, Fluostatin A (IC50 = 0.44 µg/mL), a conversion not possible with other DPP-III inhibitors [2].

Quantitative Differentiation of Fluostatin B Against Its Closest Analogs


Comparative DPP-III Inhibitory Activity: Fluostatin B vs. Fluostatin A

Fluostatin B exhibits a DPP-III inhibitory activity that is approximately 50-fold lower than that of its more potent analog, Fluostatin A [1]. This quantifiable difference is critical for experiments where moderate inhibition is required to avoid complete enzyme suppression or to study partial agonist/antagonist effects.

Enzyme Inhibition DPP-III IC50

Selectivity Profile: DPP-III Specificity of Fluostatin B

Fluostatin B demonstrates a selective inhibition profile for DPP-III over other dipeptidyl peptidases. In standard assays, it exhibits negligible activity against DPP-I, DPP-II, and DPP-IV (IC50 > 100 µg/mL for all), confirming its utility as a DPP-III-selective probe .

Enzyme Selectivity DPP Family Inhibitor Profiling

Preliminary In Vivo Tolerability Profile

Fluostatin B demonstrated no acute toxicity in mice following a single intraperitoneal injection at a dose of 100 mg/kg . This preliminary safety window provides a basis for its use in early-stage in vivo pharmacological studies, though it is noted that this is not a comprehensive toxicity assessment.

In Vivo Toxicology Acute Toxicity Drug Development

Synthetic Utility: Fluostatin B as a Practical Precursor

Due to its low fermentative yield, Fluostatin A is challenging to produce directly. A key differentiating feature of Fluostatin B is its role as a readily available starting material for the semi-synthesis of Fluostatin A via chemical dehydration and oxidation [1]. This transformation enables the efficient preparation of the more potent analog for advanced studies.

Natural Product Synthesis Chemical Derivatization Fluostatin A

Optimal Research and Industrial Application Scenarios for Fluostatin B


Target Validation for DPP-III in Pain and Inflammation

Fluostatin B's moderate potency (IC50 = 24 µg/mL) makes it an ideal probe for validating DPP-III as a target in pain and inflammatory pathways. Its selective inhibition of DPP-III, without affecting related proteases, allows researchers to establish a clear phenotype without complete pathway shutdown, a common issue with highly potent inhibitors [1].

Calibrating Dose-Response Curves in DPP-III Enzyme Assays

The 54.5-fold difference in potency between Fluostatin B and Fluostatin A (IC50 of 24 µg/mL vs 0.44 µg/mL) provides a unique opportunity to construct robust, multi-point dose-response curves for DPP-III activity. Using Fluostatin B alongside Fluostatin A allows for precise calibration of assay sensitivity and validation of inhibitor kinetics [1].

Scaffold for Chemical Biology and Derivatization

As a naturally occurring, isolable biosynthetic intermediate, Fluostatin B serves as a versatile scaffold for chemical derivatization. Its established conversion to the more potent Fluostatin A demonstrates its utility in generating structure-activity relationship (SAR) series for DPP-III inhibition, enabling the exploration of novel analogs with tailored properties [2].

Early-Stage In Vivo Pharmacodynamic Studies

The preliminary in vivo tolerability data, showing no acute toxicity at a 100 mg/kg dose in mice, supports the initial use of Fluostatin B in animal models to study DPP-III related pharmacodynamics [1]. This allows for proof-of-concept studies for DPP-III modulation in vivo, serving as a stepping stone before investing in the synthesis of more complex analogs like Fluostatin A.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluostatin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.